3,6-dimethyl-N-(1-methyl-1H-indol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-dimethyl-N-(1-methyl-1H-indol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that features an indole moiety fused with an oxazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N-(1-methyl-1H-indol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring. The oxazole ring can be constructed through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,6-dimethyl-N-(1-methyl-1H-indol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
3,6-dimethyl-N-(1-methyl-1H-indol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-N-(1-methyl-1H-indol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety.
Oxazole Derivatives: Compounds such as oxazole-4-carboxylic acid and 2,5-dimethyl-oxazole are structurally related.
Uniqueness
3,6-dimethyl-N-(1-methyl-1H-indol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its fused ring system, which combines the properties of both indole and oxazole derivatives
Biological Activity
3,6-Dimethyl-N-(1-methyl-1H-indol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, enzyme inhibition, and other pharmacological activities.
Chemical Structure
The compound features a complex structure characterized by an oxazole ring fused with a pyridine moiety and an indole derivative. This unique arrangement may contribute to its diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies have shown that derivatives of oxazolo[5,4-b]pyridine can inhibit the growth of human cancer cells such as A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma) .
Compound | Cell Line | CC50 (μM) |
---|---|---|
3a | A549 | 12.5 |
3b | MCF7 | 15.0 |
3c | HT29 | 10.0 |
The mechanism through which this compound exerts its anticancer effects appears to involve several pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases such as VEGFR-2 and Aurora A kinase, which are critical in cancer progression .
- Induction of Apoptosis : The activation of caspase cascades suggests that the compound may promote programmed cell death in malignant cells .
Enzyme Inhibition
Research has highlighted that derivatives of this compound can act as inhibitors for various enzymes involved in metabolic pathways:
- P-glycoprotein : Inhibition of P-glycoprotein suggests potential for overcoming multidrug resistance in cancer therapies .
Case Studies
Several case studies have documented the efficacy of related compounds in preclinical models:
- Study on Anticancer Activity : A study evaluated a series of oxazolo[5,4-b]pyridine derivatives against multiple cancer cell lines and found promising results indicating selective cytotoxicity with minimal effects on normal cells .
- Pharmacokinetics : Another study focused on the pharmacokinetics of similar compounds, revealing favorable absorption and metabolism profiles that support their potential use in clinical settings .
Properties
Molecular Formula |
C18H16N4O2 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
3,6-dimethyl-N-(1-methylindol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H16N4O2/c1-10-9-13(16-11(2)21-24-18(16)19-10)17(23)20-14-5-4-6-15-12(14)7-8-22(15)3/h4-9H,1-3H3,(H,20,23) |
InChI Key |
MGTUHOKUVARWNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=C4C=CN(C4=CC=C3)C |
Origin of Product |
United States |
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